molecular formula C12H22N4O2 B2889169 Interferon receptor agonist

Interferon receptor agonist

Cat. No.: B2889169
M. Wt: 254.33 g/mol
InChI Key: MRKKUGDWODATMF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Interferon receptor inducer-1 is a compound known for its ability to induce the activity of interferon receptors. Interferons are a group of signaling proteins made and released by host cells in response to the presence of pathogens such as viruses, bacteria, parasites, and tumor cells. Interferon receptor inducer-1 plays a crucial role in enhancing the body’s immune response by activating these receptors .

Mechanism of Action

Interferon receptor agonists work by binding to type I interferon receptors (IFNAR1 and IFNAR2c) which, upon dimerization, activate two Jak (Janus kinase) tyrosine kinases (Jak1 and Tyk2) . These transphosphorylate themselves and phosphorylate the receptors .

Future Directions

The STING signaling pathway, which includes Interferon receptor agonists, has shown great potential to enhance anti-tumor immunity and reshape the tumor microenvironment . This is expected to be used in tumor immunotherapy. A number of STING agonists have demonstrated promising biological activity and showed excellent synergistic anti-tumor effects in combination with other cancer therapies in preclinical studies and some clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of interferon receptor inducer-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts .

Industrial Production Methods: Industrial production of interferon receptor inducer-1 typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Interferon receptor inducer-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its activity and stability .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products: The major products formed from these reactions are modified versions of interferon receptor inducer-1 with enhanced biological activity and stability .

Comparison with Similar Compounds

Uniqueness: Interferon receptor inducer-1 is unique in its ability to specifically induce the activity of interferon receptors, making it a valuable tool in both research and therapeutic applications. Unlike other interferons, it does not directly act as an interferon but rather enhances the body’s natural interferon response .

Properties

IUPAC Name

(2R)-2-[[5-methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-4-5-6-9(8-17)15-11-10(18-3)7-14-12(13-2)16-11/h7,9,17H,4-6,8H2,1-3H3,(H2,13,14,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKKUGDWODATMF-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CO)NC1=NC(=NC=C1OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CO)NC1=NC(=NC=C1OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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